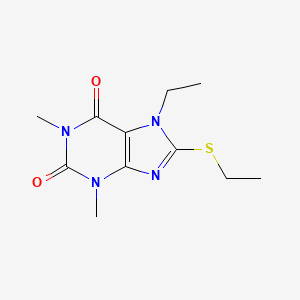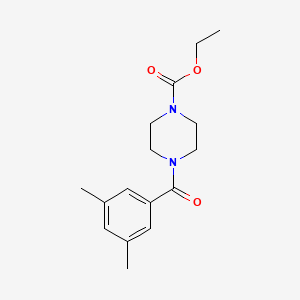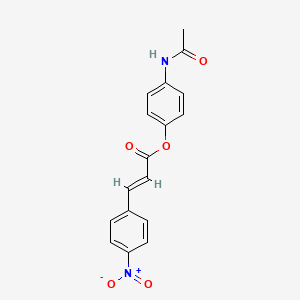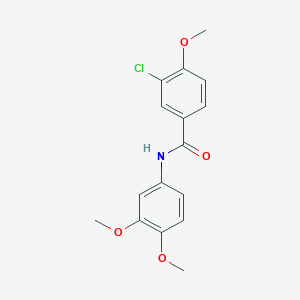
4-anilino-2-(phenylthio)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-anilino-2-(phenylthio)nicotinonitrile, also known as APN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. APN is a nicotinonitrile derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been studied extensively.
Mécanisme D'action
The mechanism of action of 4-anilino-2-(phenylthio)nicotinonitrile is not fully understood, but it has been suggested that 4-anilino-2-(phenylthio)nicotinonitrile inhibits the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. 4-anilino-2-(phenylthio)nicotinonitrile has also been shown to induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes.
Biochemical and Physiological Effects:
4-anilino-2-(phenylthio)nicotinonitrile has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 4-anilino-2-(phenylthio)nicotinonitrile has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 4-anilino-2-(phenylthio)nicotinonitrile has been shown to exhibit anti-viral activity by inhibiting the replication of certain viruses, such as human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
Avantages Et Limitations Des Expériences En Laboratoire
4-anilino-2-(phenylthio)nicotinonitrile has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. However, 4-anilino-2-(phenylthio)nicotinonitrile also has some limitations, such as its low water solubility and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 4-anilino-2-(phenylthio)nicotinonitrile, including the development of more efficient and cost-effective synthesis methods, the identification of its molecular targets and signaling pathways, and the evaluation of its potential applications in the treatment of various diseases, such as cancer, inflammation, and viral infections. In addition, the development of 4-anilino-2-(phenylthio)nicotinonitrile derivatives with improved pharmacokinetic and pharmacodynamic properties may lead to the discovery of new drug candidates with therapeutic potential.
Méthodes De Synthèse
4-anilino-2-(phenylthio)nicotinonitrile can be synthesized using different methods, including the reaction of 4-chloro-2-(phenylthio)nicotinonitrile with aniline in the presence of a base, or the reaction of 2-chloro-4-(phenylthio)nicotinonitrile with aniline in the presence of a palladium catalyst. The yield and purity of the synthesized 4-anilino-2-(phenylthio)nicotinonitrile depend on the reaction conditions, such as the reaction time, temperature, and solvent.
Applications De Recherche Scientifique
4-anilino-2-(phenylthio)nicotinonitrile has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. 4-anilino-2-(phenylthio)nicotinonitrile has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities.
Propriétés
IUPAC Name |
4-anilino-2-phenylsulfanylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3S/c19-13-16-17(21-14-7-3-1-4-8-14)11-12-20-18(16)22-15-9-5-2-6-10-15/h1-12H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUCUDLJDBYNGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=NC=C2)SC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-3-methoxybenzamide](/img/structure/B5832383.png)

![2-({[(3-ethoxybenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5832392.png)

methanone](/img/structure/B5832420.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methylbenzamide](/img/structure/B5832438.png)

![3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5832443.png)
![N-(4-chlorobenzyl)-N'-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]thiourea](/img/structure/B5832444.png)
![N-[(cyclopropylamino)carbonothioyl]nicotinamide](/img/structure/B5832459.png)
![4-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5832464.png)